N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
The compound interacts with its targets by forming favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cell death . The NF-kB pathway plays a key role in regulating the immune response to infection . Inhibition of these pathways can lead to neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions.
Alkylation: The pyrazolo[3,4-d]pyrimidine core is then alkylated using 2-methylbenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Amidation: The final step involves the reaction of the alkylated intermediate with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzyl ring, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide has shown promise in several areas:
Neuroprotection: It has been investigated for its ability to protect neuronal cells from oxidative stress and inflammation.
Anti-inflammatory: Its ability to inhibit inflammatory pathways suggests potential use in treating inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzyl Substituted Pyrazoles: These compounds have similar substitution patterns and biological properties.
Uniqueness
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. Its unique combination of neuroprotective, anticancer, and anti-inflammatory properties makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-3-21(19-10-5-4-6-11-19)24(31)26-13-14-30-23-22(15-28-30)25(32)29(17-27-23)16-20-12-8-7-9-18(20)2/h4-12,15,17,21H,3,13-14,16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAAHKFVOUDDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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